

In-depth Technical Guide on Surgumycin and Related Compounds

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Compound of Interest

Compound Name: *Surgumycin*

Cat. No.: *B15581106*

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A comprehensive review of available literature indicates that "**Surgumycin**" is a recognized chemical entity, but detailed historical and technical information is scarce. This guide presents the available data on **Surgumycin** and offers in-depth technical reviews of three similarly named, well-documented therapeutic agents—Surgimab, Suramin, and Surovatamig—which may be the intended subject of inquiry.

Limited Available Data on Surgumycin

Initial research identifies **Surgumycin** as a carbonyl-conjugated pentaenic antibiotic.^[1] Basic chemical and structural information has been compiled from available sources.^{[1][2]} However, a thorough search of scientific literature did not yield sufficient data to construct a detailed technical guide, including experimental protocols or signaling pathways, as requested. A Russian publication by Shenin *et al.* from 1990 is noted to discuss its structure, but further details are not readily accessible.

Basic Information on **Surgumycin**:

Parameter	Value
Chemical Name	Surgumycin
CAS Number	51938-50-2[1]
Molecular Formula	C36H60O11[1]
Molecular Weight	668.86 g/mol [1]
Classification	Carbonyl-conjugated pentaenic antibiotic[1]

Due to the limited information on **Surgumycin**, this guide now presents detailed technical information on three other therapeutic agents with similar names, for which substantial public data is available.

Surgimab (SGM-101): A Fluorescent Anti-CEA Monoclonal Antibody for Image-Guided Surgery

Surgimab (SGM-101) is an investigational intraoperative imaging agent composed of a monoclonal antibody targeting the Carcinoembryonic Antigen (CEA) conjugated to a fluorescent dye.[3][4][5] CEA is overexpressed in a high percentage of colorectal cancers.[3][4] SGM-101 is designed to help surgeons visualize cancerous tissue in real-time during surgery, potentially leading to more complete tumor resection.[3][6]

Quantitative Data

Clinical Trial Efficacy of SGM-101:

Study Phase	Number of Patients (n)	Key Finding	Reference
Phase 2	75	Use of SGM-101 led to a modification of surgery in 35% of patients with recurrent or peritoneal metastases of colorectal cancer.	[4] [7] [8]
Pilot Study (Expansion Cohort)	17	Treatment strategy was changed in 35% of patients due to the detection of lesions not clinically suspected before fluorescence imaging.	[9]
Pilot Study (Expansion Cohort)	-	Sensitivity: 98%, Specificity: 62%, Accuracy: 84%	[9]

Experimental Protocols

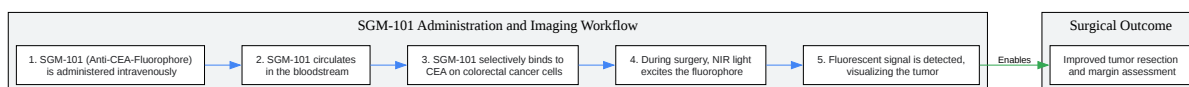
Phase 3 Clinical Trial Protocol for SGM-101 in Colorectal Cancer (NCT03659448):[\[3\]](#)

This is a multicenter, open-label, randomized, controlled, parallel-arm clinical study.

- Objective: To assess the safety and clinical benefit of fluorescence-guided surgery with SGM-101 for identifying cancer lesions during colorectal cancer surgery.[\[3\]](#)
- Patient Population: 300 patients with colorectal cancer scheduled for curative surgery.[\[3\]](#)
- Procedure:
 - Patients in the treatment arm receive a single 10mg intravenous dose of SGM-101 four days before the scheduled surgery.[\[3\]](#)[\[4\]](#)

- During the procedure, surgeons use both standard "white light" and near-infrared (NIR) fluorescence imaging to visualize the tumor.
- A control arm consists of patients who undergo surgery under standard "white light" conditions only.
- Primary Outcome: To compare the performance of SGM-101 guided surgery with standard surgery for the delineation of primary and recurrent tumors and metastases.

Visualization



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SGM-101 administration and imaging workflow.

Suramin: A Polysulfonated Naphthylurea with Anti-cancer and Anti-parasitic Properties

Suramin is a drug that has been used for decades to treat parasitic infections like African sleeping sickness.^[2] More recently, it has been investigated as an anti-cancer agent due to its ability to inhibit the binding of various growth factors to their receptors.

Quantitative Data

Clinical Response to Suramin in Metastatic Cancer:

Cancer Type	Number of Patients (n)	Complete Response (CR)	Partial Response (PR)	Minimal Response (MR)
Adrenal Cortex	10	0	2	2
Renal	4	0	1	0
Adult T-cell Leukemia-Lymphoma	1	0	1	0
Total	15	0	4	2

Phase II Trial of Suramin with Paclitaxel in Metastatic Breast Cancer:

Parameter	Value	95% Confidence Interval
Objective Response Rate	23%	8–45%
Median Progression-Free Survival	3.4 months	2.1–4.9 months
Median Overall Survival	11.2 months	6.6–16.0 months

Experimental Protocols

Phase I Study of Suramin in Advanced Cancer:

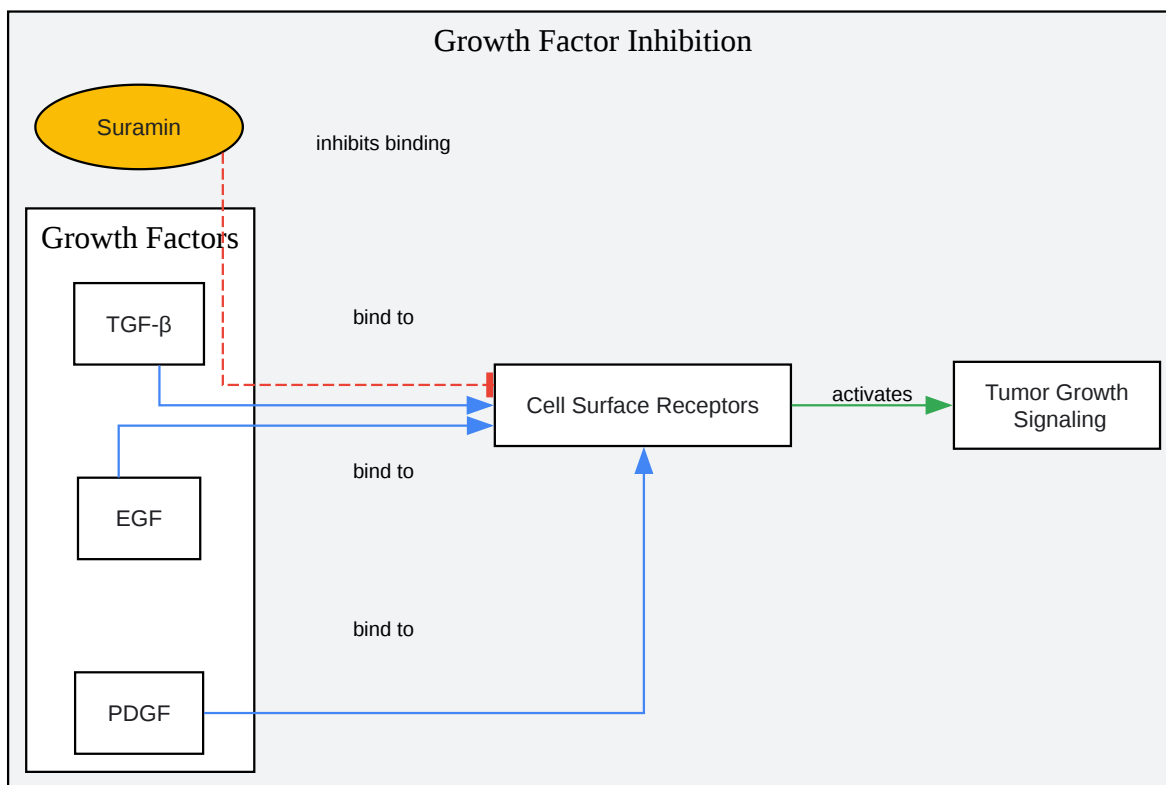
- Objective: To determine the safety and appropriate dosing of suramin without adaptive control.
- Patient Population: 63 patients with advanced solid tumors, including 54 with hormone-refractory metastatic prostate cancer.
- Procedure:
 - Suramin was administered on days 1 (loading dose), 2, 8, and 9 of a 28-day cycle.

- Dose escalation was performed, with day 1 doses ranging from 400 mg/m² to 2,080 mg/m².
- The study relied on clinical endpoints for dose adjustments rather than adaptive control based on plasma concentrations.

Low-Dose Suramin as a Chemosensitizer in Non-Small Cell Lung Cancer:

- Objective: To evaluate the safety and efficacy of low-dose suramin in combination with paclitaxel and carboplatin.
- Procedure:
 - Patients received an initial suramin dose of 240 mg/m², followed by paclitaxel (175-200 mg/m²) and carboplatin.
 - Subsequent suramin doses were calculated based on pretreatment plasma concentrations to maintain a target range of 10-50 µM.

Visualization



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Suramin's inhibition of growth factor signaling.

Surovatamig (AZD0486): A Bispecific T-cell Engager (BiTE) for B-cell Malignancies

Surovatamig is a next-generation CD19xCD3 bispecific T-cell engager (BiTE) being developed for the treatment of relapsed/refractory B-cell acute lymphoblastic leukemia (R/R B-ALL) and other B-cell malignancies.^[1] It is designed to redirect T-cells to kill cancerous B-cells by simultaneously binding to the CD3 receptor on T-cells and the CD19 antigen on B-cells.

Quantitative Data

Efficacy of Surovatamig in the Phase I/II SYRUS Trial for R/R B-ALL:^[1]

Dose Level	Complete Remission (CR) or CR with Incomplete Recovery	Overall Response Rate (ORR)
Level 1 (2.4 mg)	46% (6 of 13)	67%
Level 2 (7.2 mg)	58% (7 of 12)	100%
Level 3 (15 mg)	83% (5 of 6)	82%

Safety Profile of Surovatamig (Dose Level 1) in the SYRUS Trial:[1]

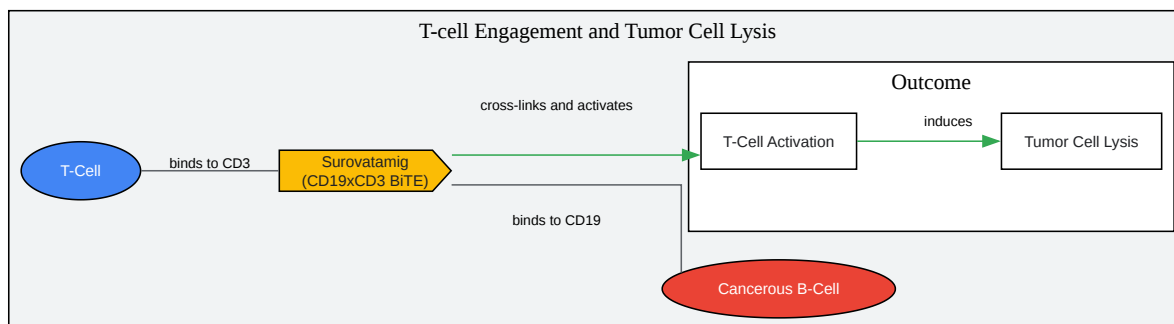
Adverse Event	Incidence (Step-up Dosing)	Incidence (Target Dose)
Cytokine Release Syndrome (CRS)	31% (4 of 13)	30% (3 of 10)

Experimental Protocols

Phase I/II SYRUS Clinical Trial Protocol (NCT06137118):[1]

- Objective: To evaluate the safety, tolerability, pharmacodynamics, pharmacokinetics, and clinical activity of surovatamig as monotherapy.[1]
- Patient Population: 120 patients aged 12 and over with R/R B-ALL.[1]
- Study Design: A global, multicenter, open-label, single-arm trial with three parts: dose escalation, dose optimization, and expansion.[1]
- Procedure:
 - Surovatamig is administered intravenously in 28-day cycles.
 - Treatment begins with a triple step-up dosing schedule to mitigate adverse events like CRS.
 - Following the step-up doses, a target dose is administered every two weeks.

Visualization



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Surovatamig's mechanism of T-cell engagement.

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